3-[(1-amino-2,3-dihydro-1H-inden-2-yl)oxy]-1-methyl-1,2-dihydropyrazin-2-one
Description
Properties
IUPAC Name |
3-[(1-amino-2,3-dihydro-1H-inden-2-yl)oxy]-1-methylpyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-17-7-6-16-13(14(17)18)19-11-8-9-4-2-3-5-10(9)12(11)15/h2-7,11-12H,8,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHJITFBERUWIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)OC2CC3=CC=CC=C3C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indenyl group and its subsequent attachment to the pyrazinone ring. Common synthetic routes include:
Grinding, stirring, and ultrasound irradiation methods: These methods are used to synthesize halo-aryl and heterocyclic tagged 2,3-dihydro-1H-inden-1-one derivatives.
Indole derivatives synthesis: Indole derivatives are significant heterocyclic systems in natural products and drugs, and their synthesis involves various reaction conditions to achieve the desired structure.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to achieve larger quantities. This often requires optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the indenyl group to its oxidized form.
Reduction: Reduction of the pyrazinone ring to form different derivatives.
Substitution: Replacement of hydrogen atoms in the indenyl or pyrazinone rings with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of indenyl ketones or indenyl carboxylic acids.
Reduction: Formation of indenyl alcohols or indenyl amines.
Substitution: Formation of substituted indenyl or pyrazinone derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and microbial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogs
The 1,2-dihydropyrazin-2-one moiety is a common feature among several compounds. Key comparisons include:
Key Observations:
- The methyl group at position 1 in the target compound may enhance metabolic stability compared to unsubstituted pyrazinones.
- Substituents on the indenyl group (e.g., amino vs.
Indenyl-Containing Analogs
Compounds sharing the 2,3-dihydro-1H-inden-2-yl group but differing in core structures:
Key Observations:
- The carboxamide linkage in T-3767758 (vs. the ether linkage in the target compound) may improve solubility and bioavailability in antimalarial applications .
- Chirality in the indenyl group (e.g., 1R,2R configuration in ) could influence stereoselective interactions with biological targets.
Pyrazine/Pyrazinone Derivatives with Bioactivity
Key Observations:
- The target compound lacks the quinazolinone core of febrifugine/halofuginone, which is critical for their antimalarial activity via inhibition of prolyl-tRNA synthetase .
- Introduction of halogen atoms (e.g., chloro in ) could enhance binding affinity but may increase toxicity.
Physicochemical and Pharmacokinetic Considerations
- Solubility: The ether linkage in the target compound may reduce solubility compared to carboxamide-containing analogs (e.g., T-3767758) .
- Metabolic Stability: The 1-methyl group on the pyrazinone ring could hinder oxidative metabolism, improving half-life relative to unmethylated analogs.
- Chirality: The 1-amino-2,3-dihydro-1H-inden-2-yl group introduces a chiral center, necessitating enantiomeric resolution for therapeutic applications .
Biological Activity
3-[(1-amino-2,3-dihydro-1H-inden-2-yl)oxy]-1-methyl-1,2-dihydropyrazin-2-one is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic potentials of this compound based on diverse research findings.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : C12H14N2O
- Molecular Weight : 202.25 g/mol
- IUPAC Name : 3-[(1-amino-2,3-dihydro-1H-inden-2-yl)oxy]-1-methyl-1,2-dihydropyrazin-2-one
This compound features a dihydroindene moiety linked to a pyrazinone structure, which is significant for its biological activity.
1. Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects, including:
- Antidiabetic Activity : The compound has been shown to modulate G-protein coupled receptors (GPCRs), particularly GPR40, which is involved in insulin secretion and glucose metabolism. This suggests potential applications in treating type 2 diabetes mellitus and related metabolic disorders .
The mechanism by which this compound exerts its effects involves:
- GPR40 Agonism : Activation of GPR40 leads to enhanced insulin secretion in response to free fatty acids, thereby improving glycemic control.
3. Case Studies
Several studies have evaluated the biological activity of similar compounds with notable results:
These studies highlight the therapeutic potential of compounds structurally related to 3-[(1-amino-2,3-dihydro-1H-inden-2-yl)oxy]-1-methyl-1,2-dihydropyrazin-2-one.
1. In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can inhibit certain signaling pathways associated with inflammation and metabolic disorders. For instance:
- Anti-inflammatory Activity : Compounds similar to this one have shown significant inhibition of pro-inflammatory cytokines in cell cultures .
2. In Vivo Studies
Animal models have provided insights into the efficacy of this compound:
Q & A
Q. Q1: What are the established synthetic routes for 3-[(1-amino-2,3-dihydro-1H-inden-2-yl)oxy]-1-methyl-1,2-dihydropyrazin-2-one, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via condensation reactions between 1-amino-2,3-dihydro-1H-indene derivatives and activated dihydropyrazinone precursors. For example, a modified procedure from indenone-pyrrole hybrid synthesis () involves:
- Step 1 : Reacting 1-aminoindane derivatives with a methyl-substituted dihydropyrazinone under alkaline conditions (e.g., NaOH in ethanol).
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Key variables affecting yield include: - Temperature : Prolonged reflux (>6 hours) reduces side products like hydrolyzed intermediates .
- Solvent polarity : Ethanol/water mixtures improve regioselectivity compared to DMF .
Q. Q2: How can researchers validate the purity and structural identity of this compound using spectroscopic methods?
Methodological Answer: Use a multi-technique approach:
- NMR : Confirm the presence of the indenyl group via aromatic protons (δ 6.8–7.2 ppm) and the methyl group on pyrazinone (δ 2.1–2.3 ppm). Compare with reference spectra for dihydropyrazinones ().
- HPLC-MS : Monitor purity (>98%) using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) and ESI+ mode for [M+H]+ ion detection .
- IR : Verify the carbonyl stretch (C=O) at ~1680 cm⁻¹ and NH₂ bending at ~1600 cm⁻¹ .
Advanced Research Questions
Q. Q3: What experimental strategies resolve contradictions in bioactivity data across cell-based assays for this compound?
Methodological Answer: Discrepancies often arise from assay-specific variables:
- Dose-response optimization : Test concentrations from 1 nM to 100 μM to avoid off-target effects at high doses .
- Cell line selection : Compare results in primary cells (e.g., HEK-293) vs. cancer lines (e.g., HeLa) due to metabolic differences .
- Control experiments : Include a structurally similar but inactive analog (e.g., replacing the indenyl group with phenyl) to isolate target-specific effects .
Q. Q4: How can researchers design mechanistic studies to elucidate the compound’s interaction with kinase targets?
Methodological Answer:
- Kinase inhibition profiling : Screen against a panel of 50+ kinases (e.g., EGFR, MAPK) using ADP-Glo™ assays .
- Molecular docking : Model the compound into kinase ATP-binding pockets (e.g., using AutoDock Vina) focusing on hydrogen bonding with the pyrazinone oxygen and indenyl NH₂ group .
- Mutagenesis validation : Engineer kinase mutants (e.g., T790M in EGFR) to test predicted binding interactions .
Q. Q5: What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
Methodological Answer: Critical issues include:
- Racemization : The indenyl chiral center is prone to epimerization under acidic conditions. Mitigate by using mild bases (e.g., K₂CO₃ instead of NaOH) during workup .
- Catalyst selection : Transition-metal catalysts (e.g., Pd/C for hydrogenation) may alter regiochemistry; opt for enzymatic resolution methods .
- Process analytics : Implement in-line FTIR to monitor reaction progress and prevent over-reduction .
Data Analysis and Interpretation
Q. Q6: How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
Methodological Answer:
- Solubility profiling : Use the shake-flask method with HPLC quantification. For polar solvents (e.g., DMSO), ensure absence of hydrate formation by TGA analysis .
- Computational modeling : Calculate Hansen solubility parameters (HSPs) to predict solvent compatibility. The compound’s HSPs align with ethanol (δD=15.1, δP=8.2) but not hexane .
Q. Q7: What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?
Methodological Answer:
- Nonlinear regression : Fit data to a four-parameter logistic model (IC₅₀, Hill slope) using GraphPad Prism .
- Outlier detection : Apply Grubbs’ test to exclude anomalous replicates caused by solvent evaporation artifacts .
- Meta-analysis : Compare results across ≥3 independent experiments to establish reproducibility .
Advanced Method Development
Q. Q8: How can in silico methods predict metabolite formation for this compound?
Methodological Answer:
Q. Q9: What strategies optimize enantioselective synthesis of the (R)- and (S)-isomers?
Methodological Answer:
- Chiral auxiliaries : Introduce a menthol-based leaving group during indenyl ring formation, then cleave via hydrolysis .
- Asymmetric catalysis : Use Ru-BINAP complexes to achieve >90% ee in hydrogenation steps .
- Chiral HPLC : Separate enantiomers on a Chiralpak IA column (hexane/isopropanol, 85:15) .
Safety and Compliance
Q. Q10: What safety protocols are critical when handling intermediates with reactive amino groups?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
